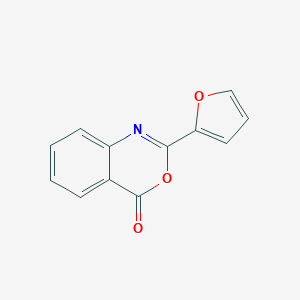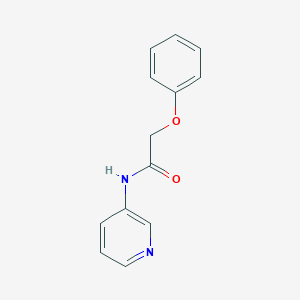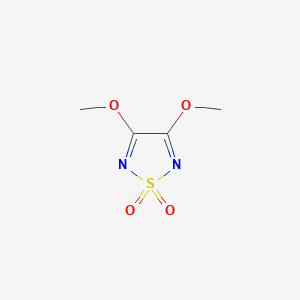
(4-Ethoxyphenyl)-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)-phenylmethanamine, also known as 4-Ethoxyamphetamine (4-EA), is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of phenethylamine, which is a naturally occurring compound found in some plants and animals. 4-EA has been found to exhibit stimulant and entactogenic effects, and has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-EA involves the release of neurotransmitters in the brain. Specifically, 4-EA acts as a substrate for the vesicular monoamine transporter (VMAT), which transports neurotransmitters such as dopamine, serotonin, and norepinephrine into vesicles for storage and release. By acting as a substrate for VMAT, 4-EA increases the release of these neurotransmitters into the synapse, leading to increased stimulation of the postsynaptic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-EA are similar to those of other amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, and increased wakefulness and alertness. Additionally, 4-EA has been found to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to improved mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-EA in lab experiments is its relatively low toxicity compared to other amphetamines. Additionally, 4-EA has been found to exhibit potent stimulant and entactogenic effects, making it useful for studying the effects of amphetamines on behavior and cognition. However, one limitation of using 4-EA in lab experiments is its limited availability, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 4-EA. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Additionally, further research could be conducted to better understand the mechanism of action of 4-EA and its effects on neurotransmitter release in the brain. Finally, studies could be conducted to investigate the long-term effects of 4-EA use, particularly in terms of its potential for addiction and neurotoxicity.
Synthesemethoden
The synthesis of 4-EA involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as sodium borohydride to form 4-EA.
Wissenschaftliche Forschungsanwendungen
Research on 4-EA has focused on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Studies have shown that 4-EA has a similar mechanism of action to other amphetamines, which involves the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This release of neurotransmitters has been found to improve mood, increase motivation, and reduce symptoms of anxiety and depression.
Eigenschaften
CAS-Nummer |
131224-22-1 |
|---|---|
Produktname |
(4-Ethoxyphenyl)-phenylmethanamine |
Molekularformel |
C15H17NO |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |
InChI-Schlüssel |
DZZLERCMSWAOHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)


![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
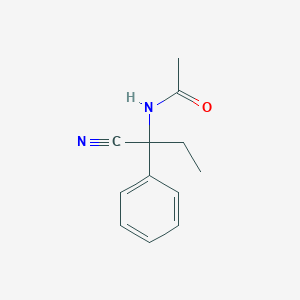
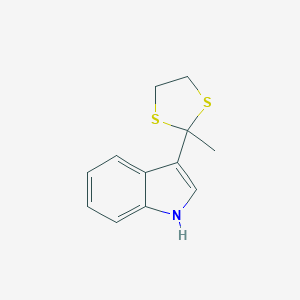
![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)


![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)
